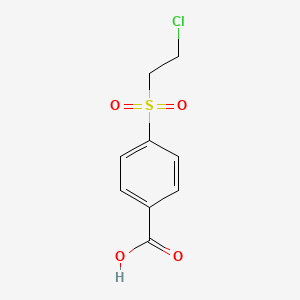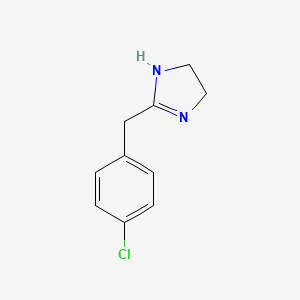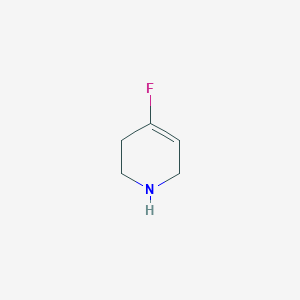
4-isothiocyanatobenzenethiol
描述
4-isothiocyanatobenzenethiol is an organic compound that belongs to the class of isothiocyanates. These compounds are known for their biological activity and are often derived from glucosinolates, which are secondary metabolites found in plants of the Brassicaceae family. This compound is particularly interesting due to its unique structure, which includes both an isothiocyanate group and a thiol group, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
4-isothiocyanatobenzenethiol can be synthesized through several methods:
Replacement Reaction: One efficient method involves the replacement reaction of phenyl isothiocyanate with corresponding amines in the presence of dimethylbenzene as a solvent.
Sulfurization of Isocyanides: Another method involves the sulfurization of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases such as DBU.
Industrial Production Methods
Industrial production of this compound typically involves the use of scalable and safe synthetic routes. The replacement reaction method is favored due to its low toxicity, low cost, and high yield, making it suitable for large-scale production .
化学反应分析
Types of Reactions
4-isothiocyanatobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Substitution: Formation of thioureas and other derivatives depending on the nucleophile used.
科学研究应用
4-isothiocyanatobenzenethiol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development due to its ability to modify proteins and enzymes.
Industry: Utilized in the development of functional materials and polymers.
作用机制
The mechanism of action of 4-isothiocyanatobenzenethiol involves its high reactivity with sulfur-centered nucleophiles, such as protein cysteine residues. This reactivity allows it to modify proteins and enzymes, leading to various biological effects. It can induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and induce cell cycle arrest and apoptosis .
相似化合物的比较
Similar Compounds
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Allyl isothiocyanate
Uniqueness
4-isothiocyanatobenzenethiol is unique due to the presence of both an isothiocyanate group and a thiol group. This dual functionality allows it to participate in a wider range of chemical reactions compared to other isothiocyanates, making it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
42901-86-0 |
|---|---|
分子式 |
C7H5NS2 |
分子量 |
167.3 g/mol |
IUPAC 名称 |
4-isothiocyanatobenzenethiol |
InChI |
InChI=1S/C7H5NS2/c9-5-8-6-1-3-7(10)4-2-6/h1-4,10H |
InChI 键 |
GPMYEDPBOBTIBS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=C=S)S |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate](/img/structure/B8616585.png)





![Methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8616630.png)

![(E,Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine ((E,Z)-Desmethyldoxepin)](/img/structure/B8616642.png)
![[4-(2-chloroethyl)phenyl]-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B8616650.png)
